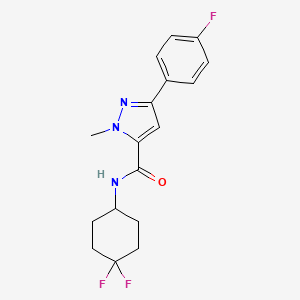

N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-42165279, is a novel small molecule drug that is currently being developed as a potential treatment for various neurological disorders. This drug has shown promising results in preclinical studies, and it is hoped that it will soon be available for clinical trials.

Aplicaciones Científicas De Investigación

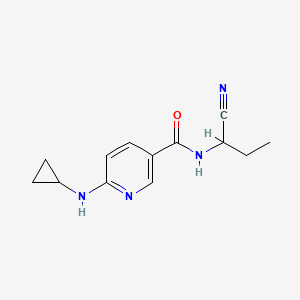

Synthesis and Characterization

- Synthetic Routes and Differentiation : A study presented the synthesis and characterization of a compound closely related to the requested chemical, highlighting the importance of the pyrazole core as a bioisosteric replacement in synthetic cannabinoids. The research also addressed the mislabeling of research chemicals, emphasizing the need for accurate identification and characterization through analytical techniques (McLaughlin et al., 2016).

- Fluorine-18 Labeling : Fluorinated derivatives of a related compound were synthesized and evaluated for their potential in brain imaging studies, comparing pharmacokinetic properties and specific binding ratios to assess serotonin levels and receptor distribution (Lang et al., 1999).

- Antimicrobial Activity : Novel polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives were synthesized from a pyrazole precursor, showing significant antibacterial and antifungal activities against various pathogens. This research underscores the potential of pyrazole derivatives in developing new antimicrobial agents (Hafez et al., 2015).

Biological Activity

- Cytotoxicity and Anticancer Potential : A series of N-substituted pyrazoline derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines. One specific derivative showed promising activity, suggesting the relevance of fluorophenyl pyrazoles in anticancer research (Ahsan et al., 2018).

- Nematocidal Evaluation : Pyrazole carboxamide derivatives were synthesized and evaluated for their nematocidal activity against a specific nematode species. This study highlights the potential agricultural applications of pyrazole derivatives in controlling nematode infestations (Zhao et al., 2017).

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O/c1-23-15(10-14(22-23)11-2-4-12(18)5-3-11)16(24)21-13-6-8-17(19,20)9-7-13/h2-5,10,13H,6-9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVWIDBCPNFZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CCC(CC3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2772307.png)

![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)

![1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride](/img/structure/B2772324.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)